4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a heterocyclic compound that features a pyrazole ring attached to a piperidine sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of pyrazole derivatives with piperidine sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a suitable sulfonamide derivative . The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfonamide group can yield the corresponding amine .
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(1H-pyrazol-1-yl)prop-2-en-1-one
- 4-(1H-Pyrazol-1-yl)benzenesulfonamide
- N,N-Dimethyl-4-(1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of a pyrazole ring and a piperidine sulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(pyrazol-1-ylmethyl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-13(2)18(16,17)15-8-4-11(5-9-15)10-14-7-3-6-12-14/h3,6-7,11H,4-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUMTZOEYVHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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